molecular formula C6H8N2O3 B033254 Ethyl 2-aminooxazole-4-carboxylate CAS No. 177760-52-0

Ethyl 2-aminooxazole-4-carboxylate

Cat. No.: B033254
CAS No.: 177760-52-0
M. Wt: 156.14 g/mol
InChI Key: NBABLVASYFPOEV-UHFFFAOYSA-N
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Description

Ethyl 2-aminooxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263857. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Analysis

A critical review of analytical methods used to determine antioxidant activity shows the importance of chemical reactions in assessing the kinetics or equilibrium states of antioxidants, which could be relevant in studying Ethyl 2-aminooxazole-4-carboxylate's potential antioxidant properties. Techniques such as the ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and electron transfer-based tests like CUPRAC and FRAP, highlight the variety of assays applicable in this context (Munteanu & Apetrei, 2021).

Organic Synthesis and Biological Activity

A review focusing on Amino-1,2,4-triazoles emphasizes their industrial use as raw materials in the fine organic synthesis industry, including in the production of pharmaceuticals, dyes, and agricultural products. This suggests that this compound could similarly find applications in these areas, given its chemical versatility (Nazarov et al., 2021).

Electrosynthesis in Organic Chemistry

The microwave-assisted synthesis review highlights a technique that increases diversity and expedites research in modern chemistry, which could apply to this compound synthesis. The condensation of aminophenols with carboxylic acids or aldehydes under microwave irradiation exemplifies a method that could enhance the synthesis of related compounds (Özil & Menteşe, 2020).

Genotoxicity Studies

The examination of ethylmercury's ability to cross the blood-brain barrier and its implications for toxicity underscores the importance of studying the transport and biological effects of chemical compounds, including this compound. Understanding these properties is crucial for assessing the safety and therapeutic potential of chemical compounds (Kern et al., 2019).

Mechanism of Action

While the exact mechanism of action for Ethyl 2-aminooxazole-4-carboxylate is not specified in the search results, it is known to be used in the preparation of inhibitors of Akt activity, which are useful in the treatment of cancer and arthritis .

Safety and Hazards

The safety data sheet for Ethyl 2-aminooxazole-4-carboxylate suggests wearing personal protective equipment/face protection and ensuring adequate ventilation. It is advised not to get the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Properties

IUPAC Name

ethyl 2-amino-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBABLVASYFPOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312892
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177760-52-0
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 250 ml 3-neck round bottom flask was added (20 g, 0.3332 moles) urea, (150 ml) ethanol and (42.42 g, 0.2175 moles, 0.65 eq) ethylbromopyruvate. The mixture was then heated under agitation to reflux for 16 hours. The reaction solution changed from yellow to red in color. The reaction solution was then evaporated to dryness and the crude product was taken up in (50 ml) water and (150 ml) ethyl acetate. The pH was adjusted from 1 to 10 using 2N sodium hydroxide, changing the biphasic mixture a dark red. The mixture was separated and the aqueous phase was extracted twice with ethyl acetate. The organic layers were then combined and washed with water and brine. The resulting yellow solution was concentrated to ˜50 ml, causing an off-white solid to precipitate out. The solid was filtered off and washed with ethanol and diethyl ether. The mother liquor was then evaporated to dryness and the resulting oily solid was taken up in (150 ml) ethyl acetate and concentrated to ˜50 ml. An off-white solid precipitated out. The mixture was cooled in an ice bath, and the solid was filtered off and washed with ethanol and diethyl ether to give ethyl 2-amino-1,3-oxazole-4-carboxylate (14.79 g).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
42.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl bromopyruvate (5.00 g), urea (2.31 g) and ethanol (51 mL) was refluxed overnight. The reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (2.87 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One

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